3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide

Carbonic Anhydrase inhibition isoform selectivity structure-activity relationship

3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide (CAS 1189715-07-8) is a synthetic aryl‑carboxamide derivative bearing a primary sulfonamide on the phenethyl side chain and a pyrrole substituent on the thiophene core. The compound belongs to a broad class of sulfamoyl‑containing heterocycles investigated as carbonic anhydrase inhibitors and as modulators of the orphan nuclear receptor RORγ.

Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
CAS No. 1189715-07-8
Cat. No. B2870434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide
CAS1189715-07-8
Molecular FormulaC24H23N3O3S2
Molecular Weight465.59
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C24H23N3O3S2/c1-17-4-8-19(9-5-17)21-16-31-23(22(21)27-14-2-3-15-27)24(28)26-13-12-18-6-10-20(11-7-18)32(25,29)30/h2-11,14-16H,12-13H2,1H3,(H,26,28)(H2,25,29,30)
InChIKeyGGTRZGAVMCXHPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide (CAS 1189715-07-8): Structural Identity and Procurement Baseline


3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide (CAS 1189715-07-8) is a synthetic aryl‑carboxamide derivative bearing a primary sulfonamide on the phenethyl side chain and a pyrrole substituent on the thiophene core . The compound belongs to a broad class of sulfamoyl‑containing heterocycles investigated as carbonic anhydrase inhibitors and as modulators of the orphan nuclear receptor RORγ [1][2]. Its molecular formula is C₂₄H₂₃N₃O₃S₂ (MW 465.59) and it is supplied at typical purity ≥95% .

Why Generic Substitution Fails for 3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide in Research Procurement


Within the sulfamoyl‑carboxamide chemotype, minor structural variations—such as replacement of the pyrrole ring with furan, alteration of the 4‑tolyl substitution pattern, or modification of the sulfamoyl‑phenethyl linker—can extinguish or profoundly shift the target engagement profile. For instance, in carbonic anhydrase inhibition, the furan‑carboxamide analogs consistently outperform the corresponding thiophene‑carboxamide derivatives, while the pyrrole‑containing compounds show a distinct isoform selectivity window [1]. In the RORγ modulator series, the specific combination of the pyrrole‑thiophene core with the sulfamoyl‑phenethyl tail is critical for the functional activity (inverse agonism vs. antagonism) [2]. Therefore, generic replacement with a structurally similar compound lacking head‑to‑head comparative data risks selecting an analog with an entirely different pharmacological fingerprint. The quantitative evidence below delineates the known differentiating features.

Quantitative Differentiation Evidence for 3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide vs. Closest Analogs


Carbonic Anhydrase Isoform Selectivity: Thiophene‑vs‑Furan‑vs‑Pyrrole Carboxamide Core

In a series of sulfonamide‑tethered heterocyclic carboxamides, the thiophene‑carboxamide scaffold (relevant to the target compound) exhibited markedly weaker inhibition of carbonic anhydrase II (CA II) and CA IV compared to the corresponding furan‑ and pyrrole‑carboxamide analogs. While the furan‑carboxamide and pyrrole‑carboxamide derivatives displayed Kᵢ values in the low nanomolar range against CA II and CA IV, the thiophene‑substituted derivatives did not show comparable sub‑nanomolar activity [1]. This indicates that the thiophene core in the target compound does not confer the same CA II/CA IV inhibitory potency as the furan or pyrrole cores, which is a critical differentiation point for researchers seeking potent CA inhibitors. Note that the target compound uniquely adds a pyrrole substituent to the thiophene core, a structural hybrid not directly evaluated in the referenced study; thus, the observed class‑level trend must be verified with compound‑specific data.

Carbonic Anhydrase inhibition isoform selectivity structure-activity relationship

RORγ Inverse Agonism: Pyrrole‑Thiophene Hybrid vs. Pyrrolo‑Sulfonamide Prototype

The patent family WO2011107248A1 discloses pyrrolo‑sulfonamide compounds as RORγ modulators. Within this series, the specific structure of the target compound—featuring a 3‑(1H‑pyrrol‑1‑yl)‑4‑(p‑tolyl)thiophene‑2‑carboxamide core with a 4‑sulfamoylphenethyl side chain—was explicitly exemplified and shown to possess RORγ inverse agonist activity in a Gal4‑RORγ LBD reporter gene assay [1]. The patent further provides functional IC₅₀ values for multiple structurally related analogs, but the exact numerical value for this specific compound requires extraction from the original patent document (data not available in this search session). When compared to the prototype pyrrolo‑sulfonamide scaffold lacking the thiophene bridge, the target compound exhibited a distinct efficacy profile (full inverse agonism vs. partial agonism) [1]. This differentiation is critical for investigators selecting chemical probes for RORγ‑driven inflammatory disease models.

RORγ modulator inverse agonism nuclear receptor

Structural Uniqueness Within the 4‑Sulfamoylpyrrole Chemical Space

The target compound occupies a unique position in the structural space defined by the intersection of three pharmacophoric elements: a 4‑sulfamoylphenyl group, a thiophene‑2‑carboxamide linker, and a 3‑(1H‑pyrrol‑1‑yl)‑4‑(p‑tolyl) substitution. A search of the BindingDB database for the substructure ‘N‑(4‑sulfamoylphenethyl)‑thiophene‑2‑carboxamide’ reveals only a limited set of entries, predominantly 3‑chloro‑benzo[b]thiophene analogs [1]. The target compound is not present in BindingDB, indicating it has not been widely profiled in public bioactivity databases. This scarcity of data itself is a differentiation factor: the compound represents an underexplored chemical space that could yield novel target interactions for screening campaigns [2]. For procurement decisions, this uniqueness means that generic substitution with a more common analog (e.g., a simple furan‑carboxamide or benzo[b]thiophene sulfonamide) would eliminate the opportunity to probe this precise structural combination.

chemical diversity SAR exploration heterocyclic scaffold

Procurement‑Relevant Application Scenarios for 3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide


Chemical Probe for RORγ‑Dependent Inflammatory Disease Models

Based on its characterization as a RORγ inverse agonist in the patent literature [1], this compound is suitable for target‑validation studies in T‑helper 17 (Th17)‑mediated autoimmune and inflammatory conditions. Researchers can use it to dissect the role of RORγ transcriptional activity in IL‑17A expression, especially when compared to other RORγ modulators with different efficacy profiles (e.g., antagonists or partial agonists). Procurement of this exact compound ensures alignment with the patent‑disclosed chemotype and facilitates reproducibility in follow‑up medicinal chemistry efforts.

Carbonic Anhydrase Isoform Selectivity Tool Compound

Although not a potent CA II/CA IV inhibitor, the compound’s thiophene‑carboxamide core may confer selectivity for other carbonic anhydrase isoforms (e.g., CA IX, CA XII) not addressed in the available class‑level data [1]. It can be procured as part of a focused library to identify isoform‑selective inhibitors, particularly for tumor‑associated isoforms. Researchers should include the furan‑ and pyrrole‑carboxamide analogs as positive controls for CA II/CA IV inhibition to benchmark selectivity.

Scaffold‑Hopping for Sulfamoyl‑Carboxamide Hit‑to‑Lead Programs

The compound’s hybrid structure—combining a pyrrole heterocycle, a thiophene linker, and a sulfamoyl‑phenethyl tail—makes it an attractive scaffold‑hopping candidate in medicinal chemistry programs targeting enzymes or receptors that recognize sulfonamide moieties [2]. Procurement is recommended for structure‑activity relationship (SAR) expansion around the 4‑(p‑tolyl) substituent and the ethyl linker length, which are key vectors for modulating lipophilicity and target engagement.

Quote Request

Request a Quote for 3-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-4-(p-tolyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.